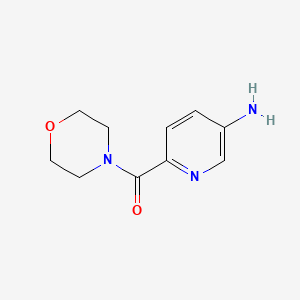

(5-Aminopyridin-2-yl)(morpholino)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-aminopyridin-2-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-8-1-2-9(12-7-8)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTDBVJBSRJJRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(5-Aminopyridin-2-yl)(morpholino)methanone synthesis pathway

An In-depth Technical Guide to the Synthesis of (5-Aminopyridin-2-yl)(morpholino)methanone

Introduction

This compound is a substituted pyridine derivative featuring a morpholine amide moiety. This structural motif is of significant interest to researchers in medicinal chemistry and drug development, as both the aminopyridine core and the morpholine ring are prevalent in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The aminopyridine scaffold serves as a versatile building block for constructing complex molecular architectures, while the morpholine group is often introduced to improve physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles.[3]

This technical guide provides a comprehensive overview of the primary synthetic pathways for preparing this compound. It is designed for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps but also a deep dive into the causality behind experimental choices, mechanistic underpinnings, and process validation. We will explore two robust and scientifically validated strategies: a direct amide coupling approach starting from 5-aminopyridine-2-carboxylic acid, and a multi-step pathway involving a nitro-pyridine intermediate.

Part 1: Retrosynthetic Analysis

A logical approach to devising the synthesis of the target molecule begins with retrosynthesis. This process deconstructs the target molecule into simpler, commercially available, or easily accessible starting materials. Two primary disconnections are evident for this compound.

Retrosynthetic Pathway A involves a disconnection at the amide bond, leading back to 5-aminopyridine-2-carboxylic acid and morpholine. This is a classic amide bond formation strategy.

Retrosynthetic Pathway B involves a functional group interconversion, tracing the 5-amino group back to a 5-nitro group. This precursor, (5-nitropyridin-2-yl)(morpholino)methanone, can then be disconnected at the amide bond, leading to 5-nitropyridine-2-carboxylic acid and morpholine.

Caption: Retrosynthetic analysis of this compound.

Part 2: Synthesis Pathway I: The Direct Amide Coupling Approach

This pathway is arguably the more convergent and efficient route, contingent on the availability of the key intermediate, 5-aminopyridine-2-carboxylic acid. The core of this strategy lies in the robust and well-documented amide bond formation between a carboxylic acid and an amine.

Step 1: Synthesis of 5-Aminopyridine-2-carboxylic Acid

The precursor acid can be reliably synthesized from 5-amino-2-cyanopyridine via acid-catalyzed hydrolysis. The cyano group is converted to a carboxylic acid under harsh conditions, which the pyridine ring and amino group tolerate.

Experimental Protocol:

-

Reaction Setup: In a high-pressure vessel, dissolve 5-amino-2-cyanopyridine (10.0 g, 83.9 mmol) in concentrated sulfuric acid (50 mL).

-

First Hydrolysis: Seal the vessel and heat the reaction mixture to 90 °C for 2 hours. This initial step facilitates the hydrolysis of the nitrile to the primary amide.

-

Second Hydrolysis: Carefully add water (100 mL) to the reaction mixture and continue heating at 100 °C for an additional 2 hours to complete the hydrolysis to the carboxylic acid.

-

Workup and Isolation: After cooling, slowly pour the orange reaction solution into an ice-water mixture with vigorous stirring. A light beige solid will precipitate.

-

Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum overnight to yield 5-aminopyridine-2-carboxylic acid.[4]

Step 2: Amide Bond Formation with Morpholine

The direct coupling of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a stable carboxylate-ammonium salt.[5] To overcome this, the carboxylic acid must be "activated" to create a more electrophilic species that readily undergoes nucleophilic attack by the amine. A vast array of coupling reagents has been developed for this purpose, particularly driven by the field of peptide synthesis.[5]

We will detail two highly effective, commonly used protocols.

Method A: Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses for amide bond formation.[5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to side reactions and racemization (in chiral systems). The addition of 1-hydroxybenzotriazole (HOBt) mitigates these issues by trapping the O-acylisourea to form an HOBt active ester, which is more stable yet still highly reactive towards amines.[6][7]

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol (EDC/HOBt):

-

Dissolution: Dissolve 5-aminopyridine-2-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent like DMF or DCM.

-

Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise and stir the mixture at 0 °C for 30 minutes.

-

Amine Addition: Add morpholine (1.2 eq) followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated NaHCO3 solution, brine, and dry over anhydrous Na2SO4.

-

Purification: Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Method B: Uronium/Aminium Salt-Mediated Coupling (HATU)

Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful and efficient coupling reagents available.[8] They react rapidly with carboxylic acids to form highly activated esters, leading to fast reaction times and high yields, even with less reactive (electron-deficient) amines.[7]

Experimental Protocol (HATU):

-

Dissolution: In an inert atmosphere (N2 or Ar), dissolve 5-aminopyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Add HATU (1.1 eq) to the solution, followed by a hindered base like DIPEA (3.0 eq). Stir for 5-10 minutes to pre-activate the acid.

-

Amine Addition: Add morpholine (1.2 eq) to the activated mixture.

-

Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than with carbodiimides. Monitor progress by TLC or LC-MS.

-

Workup and Purification: Follow the same workup and purification procedure as described for the EDC/HOBt method.

| Coupling Reagent | Typical Conditions | Advantages | Disadvantages |

| EDC/HOBt | DMF or DCM, 0°C to RT, 12-24h | Cost-effective, water-soluble byproduct.[5] | Slower reaction times. |

| DCC/DMAP | DCM, 0°C to RT, 12-24h | Inexpensive, effective. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[8] |

| HATU/DIPEA | DMF, RT, 1-4h | Very fast, high yields, effective for difficult couplings.[7][8] | More expensive, produces potentially toxic byproducts. |

| PyBOP/DIPEA | DMF or DCM, RT, 2-6h | High efficiency, less risk of guanidinium byproduct formation compared to HBTU. | Carcinogenic HMPA byproduct from original BOP reagent. |

Part 3: Synthesis Pathway II: The Nitro-Intermediate Approach

This pathway offers an alternative route that avoids the direct use of 5-aminopyridine-2-carboxylic acid, which may not be readily available. It involves introducing a nitro group as a masked form of the amine, performing the amide coupling, and then reducing the nitro group in the final step.

Step 1: Synthesis of (5-Nitropyridin-2-yl)(morpholino)methanone

This intermediate can be prepared by the amide coupling of 5-nitropyridine-2-carboxylic acid with morpholine. A common and cost-effective method for this type of coupling, especially on an industrial scale, is to first convert the carboxylic acid to a more reactive acyl chloride.[3][5]

Caption: Workflow for the Nitro-Intermediate Synthesis Pathway.

Experimental Protocol:

-

Acyl Chloride Formation: Suspend 5-nitropyridine-2-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl2, 2-3 eq) or oxalyl chloride ((COCl)2, 1.5 eq) with a catalytic amount of DMF.[8] Reflux the mixture for 2-4 hours until the reaction is complete (cessation of gas evolution).

-

Solvent Removal: Remove the excess thionyl chloride and solvent under vacuum. The resulting crude 5-nitropyridine-2-carbonyl chloride is often used directly in the next step.

-

Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add a solution of morpholine (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.[3]

-

Reaction: Stir the reaction at room temperature for 2-6 hours.

-

Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate. Purify the residue by recrystallization or column chromatography to obtain (5-nitropyridin-2-yl)(morpholino)methanone.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the aromatic nitro group to the primary amine. Several methods are effective for this transformation.

Method A: Metal-Acid Reduction (Fe/HCl)

This is a classic, robust, and inexpensive method for nitro group reduction, analogous to the Béchamp reduction.[3]

Experimental Protocol (Fe/HCl):

-

Reaction Setup: Suspend (5-nitropyridin-2-yl)(morpholino)methanone (1.0 eq) and iron powder (Fe, 5-10 eq) in a mixture of ethanol and water.

-

Acidification: Heat the mixture to reflux and add concentrated hydrochloric acid (HCl) or acetic acid dropwise.

-

Reaction: Maintain reflux for 2-4 hours until the starting material is consumed (monitor by TLC).

-

Workup: Cool the reaction, filter through a pad of Celite to remove iron salts, and wash the pad with ethanol.

-

Isolation: Neutralize the filtrate with a base (e.g., Na2CO3 solution) and extract the product with ethyl acetate or DCM. Dry the organic extracts and concentrate under vacuum.

-

Purification: Purify the crude product by column chromatography to yield the final target molecule.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Pd/C, PtO2) is another common method. It is often cleaner than metal-acid reductions but requires specialized hydrogenation equipment.

Part 4: Purification and Characterization

Purification:

-

Column Chromatography: Silica gel is the standard stationary phase. The mobile phase is typically a gradient of ethyl acetate in hexanes or methanol in dichloromethane, chosen based on the polarity of the product and impurities.

-

Recrystallization: If a solid product of sufficient purity is obtained after workup, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step.

Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring, and two sets of signals (typically triplets) for the eight protons on the morpholine ring. A broad singlet for the -NH2 protons. |

| ¹³C NMR | Signals for the six carbons of the pyridine ring, the amide carbonyl carbon, and the four carbons of the morpholine ring. |

| Mass Spec (MS) | Calculation of the exact mass (C10H13N3O2 = 207.1008). Expect to observe the [M+H]+ ion at m/z 208.1086 in ESI+ mode. |

| FT-IR | Characteristic peaks for N-H stretching (amine), C=O stretching (amide), and aromatic C-H and C=C stretching. |

| Melting Point | A sharp melting point range indicates high purity. |

Conclusion

The synthesis of this compound can be achieved through at least two reliable and scalable pathways.

-

Pathway I (Direct Amidation) is highly efficient and convergent. Its success hinges on the availability of 5-aminopyridine-2-carboxylic acid. The use of modern coupling reagents like HATU can provide the final product rapidly and in high yield.

-

Pathway II (Nitro-Intermediate) is a valuable alternative, particularly if the starting aminocarboxylic acid is unavailable or prohibitively expensive. While it involves more steps (activation, amidation, reduction), each step utilizes common and well-understood chemical transformations.

The choice between these pathways will ultimately depend on factors such as the cost and availability of starting materials, required scale, and the laboratory equipment at hand. Both routes are grounded in fundamental organic chemistry principles and provide a robust framework for accessing this and other structurally related compounds for further research and development.

References

-

Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. PubMed. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives. ACS Publications. [Link]

-

5-Aminopyridine-2-carboxylic Acid: Bridging Pharmaceuticals and Materials Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

5-Aminopyridine-2-carboxylic acid (96%). Amerigo Scientific. [Link]

-

THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. KUREA. [Link]

-

Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. ResearchGate. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

-

Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. sioc-journal.cn. [Link]

-

Which reagent high yield direct amide formation between Carboxylic acids and amines?. ResearchGate. [Link]

-

Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. PubMed. [Link]

-

Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH. [Link]

-

Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. ResearchGate. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

-

2-Amino-5-nitropyridine. NIST WebBook. [Link]

-

An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. [Link]

- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

-

Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Aminopyridine-2-carboxylic Acid CAS#: 24242-20-4 [m.chemicalbook.com]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. peptide.com [peptide.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of Novel Aminopyridine Morpholine Methanones

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The aminopyridine and morpholine scaffolds are cornerstones of modern medicinal chemistry, each conferring advantageous physicochemical and pharmacological properties to bioactive molecules.[1][2] The aminopyridine moiety, a bioisostere of aniline with reduced oxidation potential, is a key pharmacophore in numerous drugs, often involved in critical hydrogen bonding interactions with biological targets.[3][4] The morpholine ring is prized for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[2][5] This guide provides a comprehensive technical overview of the synthesis, structural elucidation, physicochemical characterization, and preliminary biological evaluation of a novel class of compounds combining these two privileged structures: aminopyridine morpholine methanones. We will delve into the causality behind experimental choices, presenting self-validating protocols designed for robustness and reproducibility in a drug discovery setting.

Part 1: Rationale and Synthesis Strategy

The core concept behind conjugating an aminopyridine with a morpholine via a methanone linker is to create a modular platform for exploring new chemical space. This design allows for systematic modification at three key points: the aminopyridine ring, the morpholine ring, and the amino group of the aminopyridine, enabling fine-tuning of a compound's properties.

The most direct and versatile synthetic route is a standard amide coupling reaction. This involves activating a carboxylic acid derivative of one scaffold and reacting it with the amine of the other. For this guide, we will focus on the coupling of a morpholine-4-carbonyl chloride with a substituted 2-aminopyridine. This approach is often chosen for its efficiency and the commercial availability of diverse starting materials.

Experimental Protocol: Synthesis of (2-aminopyridin-X-yl)(morpholino)methanone

This protocol describes a general procedure for the synthesis of the target compound class.

1. Materials and Reagents:

-

Substituted 2-aminopyridine (1.0 eq)

-

Morpholine-4-carbonyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

2. Step-by-Step Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 2-aminopyridine (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).

- Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (TEA or DIPEA, 2.0 eq) dropwise. Rationale: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the aminopyridine nucleophile.

- Acyl Chloride Addition: Slowly add morpholine-4-carbonyl chloride (1.1 eq) to the stirred solution. A slight excess of the acylating agent ensures complete consumption of the limiting aminopyridine.

- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aminopyridine spot is no longer visible.

- Workup: Quench the reaction by adding saturated NaHCO₃ solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

- Washing: Combine the organic layers and wash sequentially with water and then brine. Rationale: The water wash removes excess base and salts, while the brine wash helps to remove residual water from the organic layer.

- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure aminopyridine morpholine methanone.

Synthetic Workflow Diagram

Caption: General workflow for amide coupling synthesis.

Part 2: Structural Elucidation and Purity Assessment

Confirming the identity and purity of a novel compound is a non-negotiable step in drug discovery. A multi-technique approach ensures the highest level of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. For an aminopyridine morpholine methanone, key expected signals include:

-

Aminopyridine Protons: Aromatic signals typically between 6.5-8.5 ppm, with coupling patterns dependent on the substitution.

-

Morpholine Protons: Two distinct triplets (or complex multiplets) typically between 3.5-3.8 ppm, corresponding to the protons adjacent to the oxygen and nitrogen atoms.

-

Amine Proton (N-H): A broad singlet that can appear over a wide range and may exchange with D₂O.

-

-

¹³C NMR: Shows the number of different types of carbon atoms.

-

Methanone Carbonyl (C=O): A characteristic peak in the downfield region, typically 165-175 ppm.

-

Aminopyridine Carbons: Aromatic signals between 110-160 ppm.

-

Morpholine Carbons: Two signals in the aliphatic region, typically around 45 ppm (C-N) and 66 ppm (C-O).[6]

-

Table 1: Representative ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.8 - 8.2 | m | 2H | Pyridine H |

| 6.6 - 6.8 | m | 1H | Pyridine H |

| 5.5 - 6.5 | br s | 1H | Amine N-H |

| 3.65 - 3.75 | t | 4H | Morpholine -CH₂-O- |

| 3.50 - 3.60 | t | 4H | Morpholine -CH₂-N- |

Table 2: Representative ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 168.5 | Methanone C=O |

| 158.0, 149.5, 138.0, 115.0, 108.0 | Pyridine Aromatic C |

| 66.7 | Morpholine -CH₂-O- |

| 45.2 | Morpholine -CH₂-N- |

Mass Spectrometry (MS)

MS is used to confirm the molecular weight (MW) of the synthesized compound. Electrospray Ionization (ESI) is a common technique for this class of molecules. High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition, providing a measured mass accurate to within 5 ppm of the theoretical mass.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a compound. A reverse-phase method is typically employed.

Protocol: Analytical HPLC for Purity Assessment

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm and 280 nm.

-

Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram. A compound is generally considered >95% pure for initial biological screening.

Table 3: HPLC Purity Analysis Summary

| Compound ID | Retention Time (min) | Peak Area (%) | Purity Assessment |

|---|

| APMM-01 | 7.85 | 98.7 | Pass (>95%) |

Characterization Workflow Diagram

Caption: Integrated workflow for compound characterization.

Part 3: Preliminary Biological Evaluation

Given the diverse activities of aminopyridine and morpholine derivatives, initial screening is essential to identify promising therapeutic avenues.[7][8] As many aminopyridine-containing compounds exhibit anticancer properties, a cell viability assay is a logical starting point.[9]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

1. Materials and Reagents:

-

Human cancer cell line (e.g., HCT116, A549)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Test compound (APMM) stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Positive control (e.g., Doxorubicin)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader (570 nm)

2. Step-by-Step Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

- Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. The final DMSO concentration should not exceed 0.5%. Rationale: High concentrations of DMSO are toxic to cells and would confound the results. A vehicle control (medium with 0.5% DMSO) is mandatory.

- Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, positive control, or vehicle control. Incubate for 48-72 hours.

- MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Mechanism: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

- Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Table 4: Example Cytotoxicity Data

| Compound | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) |

|---|---|---|

| APMM-01 | 1.2 | 3.5 |

| Doxorubicin | 0.05 | 0.1 |

Biological Assay Workflow Diagram

Caption: Workflow for an MTT-based cytotoxicity assay.

Conclusion and Future Directions

This guide has outlined a robust, integrated strategy for the synthesis and characterization of novel aminopyridine morpholine methanones. By following these self-validating workflows—from rational synthesis and rigorous structural confirmation to preliminary biological screening—researchers can confidently generate high-quality data. The true power of this scaffold lies in its modularity. Future work should focus on building a library of analogs by varying the substitution on the pyridine ring to probe structure-activity relationships (SAR). Compounds demonstrating potent and selective activity in initial screens can then be advanced to more complex secondary assays, pharmacokinetic studies, and eventually, in vivo efficacy models, paving the way for the development of next-generation therapeutics.

References

- Vertex AI Search. Synthesis and Pharmacological Evaluation of Novel Heterocyclic Compound | PDF.

- Vertex AI Search. (2024). Synthesis and pharmacological evaluation of novel heterocyclic compound.

- Royal Society of Chemistry. 2-Aminopyridine – an unsung hero in drug discovery.

- Walsh Medical Media. Biological Evaluation of Pharmacologically Active Novel Heterocycles.

- PubMed Central (PMC). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.

- PubMed. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease.

- MDPI. Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions.

- Royal Society of Chemistry. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).

- IJERMT. Pharmacological Screening of Novel Heterocyclic Derivatives.

- PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies.

- MDPI. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine.

- PubMed Central (PMC). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.

- ResearchGate. (2025). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.

- ResearchGate. (2025). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor.

- ResearchGate. (2025). (PDF) Morpholines. Synthesis and Biological Activity.

- PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

- PubMed Central (PMC). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.

- ResearchGate. Biological activities of morpholine derivatives and molecular targets involved.

- Organic Chemistry Portal. Morpholine synthesis.

- Baghdad Science Journal. (2024). Baghdad Science Journal Vol.12(4)2015 - Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.

- PubMed Central (PMC). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- ResearchGate. (2025). Synthesis and Characterization of Some New Morpholine Derivatives.

- ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives.

- A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.

- ResearchGate. (2025). Synthesis and Characterization of Some New Morpholine Derivatives.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for (5-Aminopyridin-2-yl)(morpholino)methanone

An In-Depth Technical Guide to the Spectroscopic Characterization of (5-Aminopyridin-2-yl)(morpholino)methanone

Preamble: A Note on Data Provenance

In the landscape of drug discovery and chemical research, the comprehensive characterization of novel molecular entities is paramount. This guide provides a detailed framework for the spectroscopic analysis of this compound (CAS: 1180131-89-8), a compound of interest due to its structural motifs—the aminopyridine core and the morpholine amide group—which are prevalent in pharmacologically active agents.

It is important to note that as of the last update, publicly accessible, experimentally verified spectroscopic data for this specific molecule is limited. Therefore, this guide adopts a dual approach:

-

It outlines the authoritative, field-proven methodologies for acquiring high-fidelity spectroscopic data.

-

It utilizes high-quality in silico predicted data as a practical exemplar for spectral interpretation and analysis. This predictive framework serves as a robust benchmark for researchers to validate against their own experimental findings.

This document is structured to empower researchers by not only presenting data but also by elucidating the causality behind the analytical choices, ensuring a self-validating and reproducible scientific narrative.

Section 1: Molecular Structure and Synthetic Considerations

This compound is a substituted aminopyridine with a molecular formula of C₁₀H₁₃N₃O₂ and a molecular weight of 207.23 g/mol . Its structure features a pyridine ring activated by an amino group at the C5 position and derivatized with a morpholino-methanone group at the C2 position.

A plausible synthetic route involves the amide coupling of 5-aminopicolinic acid with morpholine. This context is crucial for spectroscopic analysis, as residual starting materials, coupling reagents, or side-products (e.g., from self-coupling) could be present as impurities, which would be detectable in the various spectra. Understanding the synthesis is the first step in anticipating and identifying such spectral artifacts.[1]

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

Expertise & Causality: Experimental Design

The choice of solvent and experimental parameters is critical for acquiring a high-quality NMR spectrum.

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing power for a wide range of organic molecules and its single, well-defined residual solvent peak. However, for molecules with exchangeable protons (like the -NH₂ group), Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often superior. The hydrogen-bond accepting nature of DMSO slows down the proton exchange rate, resulting in sharper, more easily identifiable N-H peaks.[2][3] For this guide, we will reference data as if acquired in CDCl₃ for broad compatibility, but note the utility of DMSO-d₆.

-

Concentration : A concentration of 10-50 mM is optimal for ¹H NMR, while a higher concentration of 50-200 mM is preferable for the less sensitive ¹³C nucleus to reduce acquisition time.[2]

Protocol: ¹H and ¹³C NMR Data Acquisition

This protocol represents a standard operating procedure for acquiring high-resolution NMR data.[4][5]

-

Sample Preparation : a. Accurately weigh ~5-10 mg of this compound. b. Dissolve the sample in ~0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃) in a clean vial. c. Transfer the solution into a clean, undamaged 5 mm NMR tube using a Pasteur pipette.[3] d. Cap the tube securely and wipe the exterior clean.

-

Instrument Setup : a. Insert the sample into the spinner turbine, ensuring the correct depth using a depth gauge. b. Place the sample into the NMR spectrometer's autosampler or manual loader. c. In the acquisition software (e.g., TopSpin), load a standard set of parameters for ¹H acquisition.

-

Data Acquisition : a. Locking & Shimming : The instrument automatically locks onto the deuterium signal of the solvent and shims the magnetic field to ensure homogeneity. b. Pulse Calibration : Calibrate the 90° pulse width for the specific sample to ensure accurate signal excitation. c. ¹H Spectrum : Acquire the proton spectrum using a standard pulse program (e.g., 'zg30'). Typically, 8-16 scans are sufficient. d. ¹³C Spectrum : Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., 'zgpg30'). This requires a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Data Processing : a. Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). b. Calibrate the chemical shift axis. For CDCl₃, the residual peak is set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. c. Integrate the ¹H signals and pick peaks for both spectra.

Predicted NMR Data and Interpretation

Note: The following data is predicted and should be used as a reference for comparison with experimental results.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.21 | d | 1H | Pyridine H-6 |

| ~7.45 | dd | 1H | Pyridine H-4 |

| ~7.10 | d | 1H | Pyridine H-3 |

| ~4.10 | br s | 2H | -NH₂ |

| ~3.75 | m | 8H | Morpholine CH₂ |

¹H NMR Interpretation:

-

Aromatic Region (7.0-8.5 ppm) : The three distinct signals correspond to the protons on the pyridine ring. The downfield shift is characteristic of protons on an electron-deficient aromatic ring. The splitting patterns (doublet, doublet of doublets) arise from coupling between adjacent protons.

-

Amine Protons (~4.10 ppm) : The broad singlet is characteristic of amine protons, which often undergo exchange. In DMSO-d₆, this peak would likely be sharper.

-

Morpholine Protons (~3.75 ppm) : The morpholine ring protons are chemically equivalent in a simple spectrum, leading to a complex multiplet or broad singlet around 3.75 ppm. The signal integrates to 8 protons.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~167.5 | Carbonyl (C=O) |

| ~150.1 | Pyridine C-2 |

| ~145.3 | Pyridine C-5 |

| ~138.0 | Pyridine C-6 |

| ~120.5 | Pyridine C-4 |

| ~118.9 | Pyridine C-3 |

| ~66.8 | Morpholine C-O |

| ~45.2 | Morpholine C-N |

¹³C NMR Interpretation:

-

Carbonyl Carbon (~167.5 ppm) : The amide carbonyl carbon is significantly deshielded and appears far downfield.

-

Pyridine Carbons (118-151 ppm) : Five distinct signals are expected for the pyridine ring carbons. The carbons attached to nitrogen (C-2) and the amino group (C-5) are typically shifted to different extents.

-

Morpholine Carbons (45-67 ppm) : Two signals are expected for the morpholine ring: one for the carbons adjacent to the oxygen atom (~66.8 ppm) and one for the carbons adjacent to the nitrogen atom (~45.2 ppm).

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular "fingerprint."

Expertise & Causality: Experimental Design

Attenuated Total Reflectance (ATR) is the preferred method for modern IR analysis of solid powders.[6][7] It requires minimal to no sample preparation and provides high-quality, reproducible spectra.[8][9] The key principle is the measurement of an evanescent wave that penetrates a small depth into the sample, making it ideal for strongly absorbing or thick materials.[7]

Protocol: ATR-FTIR Data Acquisition

-

Background Scan : a. Ensure the ATR crystal (typically diamond) is clean. b. With the sampling arm down on the empty crystal, collect a background spectrum. This is crucial to subtract the absorbance of air (CO₂ and H₂O) and the instrument itself.

-

Sample Analysis : a. Place a small amount of the solid (a few milligrams is sufficient) onto the ATR crystal, ensuring complete coverage of the crystal surface.[10] b. Lower the pressure arm to ensure firm and consistent contact between the sample and the crystal. c. Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

Cleaning : a. Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Predicted IR Data and Interpretation

Table 3: Key Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450 - 3300 | Medium, Doublet | N-H Stretch (Primary Amine) |

| 3100 - 3000 | Medium-Weak | C-H Stretch (Aromatic) |

| 2950 - 2850 | Medium | C-H Stretch (Aliphatic - Morpholine) |

| 1640 - 1620 | Strong | C=O Stretch (Amide) |

| 1600 - 1580 | Medium-Strong | N-H Bend (Amine Scissoring) & C=C Stretch (Aromatic) |

| 1350 - 1250 | Strong | C-N Stretch (Amide & Aromatic Amine) |

| 1115 | Strong | C-O-C Stretch (Ether - Morpholine) |

IR Spectrum Interpretation:

-

N-H Region : The presence of a primary amine (-NH₂) is strongly indicated by a pair of medium-intensity peaks in the 3450-3300 cm⁻¹ region.[11]

-

Carbonyl Region : A very strong, sharp absorption between 1640-1620 cm⁻¹ is the most prominent feature and is definitively assigned to the amide C=O stretch. Its position reflects the electronic nature of the attached pyridine and morpholine groups.

-

Fingerprint Region (<1500 cm⁻¹) : This complex region contains numerous bending and stretching vibrations. The strong C-N and C-O-C stretching bands are highly characteristic of the molecule's structure.

Section 4: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable structural information.

Expertise & Causality: Experimental Design

Electrospray Ionization (ESI) is the ideal technique for this molecule. It is a "soft" ionization method that typically generates a protonated molecular ion [M+H]⁺ with minimal fragmentation, making it easy to determine the molecular weight.[12][13] The molecule contains several basic nitrogen atoms (pyridine ring, amino group, morpholine nitrogen) that are readily protonated.[14] Analysis should be performed in positive ion mode.

Protocol: ESI-MS Data Acquisition

-

Sample Preparation : a. Prepare a dilute solution of the sample (~1 mg/mL) in an ESI-compatible solvent like methanol or acetonitrile.[14] b. Add a trace amount of an acid (e.g., 0.1% formic acid) to the solution to promote protonation and enhance the [M+H]⁺ signal.

-

Data Acquisition : a. Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). b. Optimize source parameters (e.g., capillary voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest. c. Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Tandem MS (MS/MS) (Optional but recommended): a. To confirm the structure, perform a product ion scan. b. Select the [M+H]⁺ ion (m/z 208.1) as the precursor ion. c. Fragment it in the collision cell using an inert gas (e.g., argon) and acquire the spectrum of the resulting fragment ions.

Expected MS Data and Interpretation

-

Molecular Ion : The expected molecular weight is 207.23. In positive mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z ≈ 208.1 . The presence of an odd number of nitrogen atoms (3) results in an odd nominal molecular mass, leading to an even m/z for the [M+H]⁺ ion, consistent with the Nitrogen Rule.[11]

-

Key Fragmentation Pathways (MS/MS) :

-

Loss of the morpholine ring via cleavage of the amide bond is a likely fragmentation pathway.

-

Cleavage within the morpholine ring itself.

-

Section 5: UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems.

Principles and Expected Data

Aromatic amines exhibit characteristic UV-Vis absorption. The lone pair of electrons on the amino nitrogen interacts with the π-system of the pyridine ring, shifting the absorption to a longer wavelength (a bathochromic shift) compared to an unsubstituted pyridine ring.[11]

-

Expected Absorption : For this compound, one would expect a primary absorption band (λ_max) in the range of 270-300 nm . This absorption corresponds to a π → π* transition within the aminopyridine chromophore.[15] The exact position and molar absorptivity would need to be determined experimentally.

Protocol: UV-Vis Data Acquisition

-

Solvent Selection : Use a UV-transparent solvent such as methanol, ethanol, or acetonitrile.

-

Sample Preparation : Prepare a series of dilute solutions of known concentrations to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU). A stock solution followed by serial dilutions is standard practice.[16]

-

Data Acquisition : a. Use a matched pair of quartz cuvettes. b. Fill one cuvette with the pure solvent to serve as the blank. c. Record a baseline spectrum with the blank in the beam path. d. Record the spectrum of the sample solution over a range of ~200-400 nm. e. Identify the wavelength of maximum absorbance (λ_max).

Section 6: Workflow Visualization

The following diagrams illustrate the logical flow for the comprehensive spectroscopic analysis of the target molecule.

Caption: General workflow for spectroscopic characterization.

Caption: Step-by-step workflow for NMR data acquisition.

References

-

Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Available at: [Link]

-

University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). Available at: [Link]

-

Vékey, K., et al. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

-

NANoREG. Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Available at: [Link]

-

Vékey, K., et al. "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." Molecules 24.4 (2019): 621. Available at: [Link]

-

LibreTexts Chemistry. Electrospray Ionization Mass Spectrometry. Available at: [Link]

-

Ho, C. S. "Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications." The Clinical biochemist. Reviews 24.1 (2003): 3-12. Available at: [Link]

-

R-NMR. SOP data acquisition. (2023). Available at: [Link]

-

Nierth, A., et al. "Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds." Analytical Chemistry 93.1 (2021): 41-60. Available at: [Link]

-

Imperial College London. Standard Operating Procedure (SOP) Title: NMR Sample Preparation. (2021). Available at: [Link]

-

LibreTexts Chemistry. Spectroscopy of Amines. (2024). Available at: [Link]

-

Schuttlefield, J. D., & Grassian, V. H. "ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples." Journal of Chemical Education 88.9 (2011): 1241-1248. Available at: [Link]

-

University of Babylon. UV-Vis Spectroscopy. Available at: [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link]

-

Al-Sabha, T. N. "Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines..." ARC Journals. Available at: [Link]

-

Schuttlefield, J. D., & Grassian, V. H. "ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples." ResearchGate. (2011). Available at: [Link]

-

Virginia Tech. Sample Preparation – FT-IR/ATR. Available at: [Link]

-

Iovu, M. S., et al. "UV-Vis Absorption Properties of New Aromatic Imines..." Materials (Basel) 12.24 (2019): 4191. Available at: [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

-

Popl, M., et al. "Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters." Analyst 109.9 (1984): 1147-1150. Available at: [Link]

-

Singh, A., et al. A Promising Therapeutic Agent for IGF2BP1-expressing Cancers. UCL Discovery. Available at: [Link]

-

ResearchGate. Synthesis of Aza Analogues of the Anticancer Agent Batracylin. Available at: [Link]

-

Al-Rawashdeh, N. A. F. "Synthesis of Some Aminopicolinic Acids." International Journal of Molecular Sciences 13.4 (2012): 5136-5144. Available at: [Link]

-

Viswanath, I. V. K. Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (2016). Available at: [Link]

-

Wang, P., et al. Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. ResearchGate. Available at: [Link]

-

Sridhar, G., et al. "Design and synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters 27.15 (2017): 3537-3543. Available at: [Link]

Sources

- 1. irl.umsl.edu [irl.umsl.edu]

- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 3. imperial.ac.uk [imperial.ac.uk]

- 4. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 5. r-nmr.eu [r-nmr.eu]

- 6. mt.com [mt.com]

- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. idc-online.com [idc-online.com]

- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 16. arcjournals.org [arcjournals.org]

Predicted mechanism of action for (5-Aminopyridin-2-yl)(morpholino)methanone

An In-Depth Technical Guide to the Predicted Mechanism of Action for (5-Aminopyridin-2-yl)(morpholino)methanone

Authored by: A Senior Application Scientist

Publication Date: January 19, 2026

Abstract

This compound is a synthetic organic compound featuring a 5-aminopyridine core linked to a morpholine moiety via a methanone bridge. While direct biological data for this specific molecule is not extensively published, its constituent chemical scaffolds are well-represented in numerous pharmacologically active agents. This technical guide synthesizes information from existing literature on aminopyridine and morpholine derivatives to propose and detail a series of predicted mechanisms of action for this compound. We present three primary hypotheses: 1) modulation of ion channels, specifically voltage-gated potassium channels; 2) inhibition of protein kinases, particularly within the PI3K/mTOR signaling pathway; and 3) potential as an anticancer agent through mechanisms such as tubulin polymerization inhibition. For each hypothesis, we provide a detailed scientific rationale and a comprehensive, self-validating experimental workflow designed for researchers in drug discovery and development. This document serves as a foundational guide to systematically investigate and characterize the pharmacological profile of this and structurally related compounds.

Introduction and Molecular Profile

This compound (CAS Number: 1180131-89-8) is a novel small molecule whose biological activity is yet to be fully elucidated.[1] The molecule's structure is characterized by three key functional groups: a 5-aminopyridine ring, a morpholine ring, and a ketone linker. Each of these components has a rich history in medicinal chemistry, suggesting a range of potential biological targets.

-

Aminopyridine Scaffold: The aminopyridine core is a well-established pharmacophore. Aminopyridines are known to function as blockers of voltage-gated potassium channels.[2][3] For instance, 4-aminopyridine is an approved therapeutic for improving walking in patients with multiple sclerosis, acting by prolonging action potentials and enhancing neurotransmitter release.[3][4] Furthermore, aminopyridine derivatives have been explored as potential treatments for neglected tropical diseases and as dual inhibitors of cyclin-dependent kinases (CDK) and histone deacetylases (HDAC) in cancer therapy.[5][6]

-

Morpholine Moiety: The morpholine ring is a "privileged" structure in drug design, frequently incorporated to improve physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles.[7][8] Beyond its role as a molecular scaffold, the morpholine ring can also contribute to target binding and has been integral to the development of drugs targeting a wide array of proteins, including kinases and enzymes involved in neurodegenerative diseases.[7][9][10] For example, morpholine-containing compounds have shown promise as inhibitors of the PI3K/mTOR pathway and as anticancer agents.[8][11]

-

Methanone Linker: The ketone linker provides a rigid connection between the aminopyridine and morpholine rings, influencing the overall conformation of the molecule and its potential interactions with biological targets.

Given the pharmacological precedents of its constituent parts, we can formulate several evidence-based hypotheses for the mechanism of action of this compound.

Predicted Mechanism of Action 1: Voltage-Gated Potassium Channel Blockade

Scientific Rationale

The most direct mechanistic hypothesis, based on the aminopyridine core, is the blockade of voltage-gated potassium (Kv) channels.[2] These channels are crucial for repolarizing the cell membrane following action potentials. By blocking Kv channels, aminopyridines prolong the duration of the action potential, leading to an increased influx of calcium through voltage-gated calcium channels and consequently enhancing the release of neurotransmitters at nerve terminals.[3] This mechanism is the basis for the clinical use of 4-aminopyridine.[3][4] The presence of the morpholino-methanone substituent at the 2-position of the pyridine ring may influence the potency and selectivity of the compound for different Kv channel subtypes.

Proposed Signaling Pathway

Caption: Experimental Workflow for Kv Channel Blockade

Predicted Mechanism of Action 2: Kinase Inhibition

Scientific Rationale

Both aminopyridine and morpholine scaffolds are prevalent in kinase inhibitors. The morpholine ring, in particular, is a key component of several approved kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket and can improve drug-like properties. [7][12]A notable example is the PI3K/mTOR inhibitor, gedatolisib. Compounds with a 4-morpholine-quinazoline structure have been shown to be potent PI3K inhibitors. [11]Given the structural similarities, it is plausible that this compound could function as an inhibitor of one or more kinases, with the PI3K/Akt/mTOR pathway being a high-priority candidate for investigation.

Proposed Signaling Pathway

Caption: Predicted PI3K/Akt/mTOR Inhibition Pathway

Experimental Validation Workflow

This workflow begins with broad kinase screening and narrows down to specific pathway analysis in cancer cell lines.

3.3.1. Primary Validation: Kinase Panel Screening

This experiment provides an unbiased assessment of the compound's activity against a large number of kinases.

Protocol:

-

Assay Platform: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega) that offers a large panel of purified human kinases (e.g., >400 kinases).

-

Binding or Activity Assay: The service will typically use a high-throughput assay format, such as a competition binding assay (e.g., KINOMEscan) or an enzymatic activity assay (e.g., ADP-Glo).

-

Compound Submission: Submit this compound for screening at a fixed concentration (e.g., 1 or 10 µM).

-

Data Analysis:

-

The primary output will be the percent inhibition of each kinase at the tested concentration.

-

Identify "hits" as kinases that are inhibited above a certain threshold (e.g., >50% or >90% inhibition).

-

Follow up on primary hits by determining the IC50 or Kd for the most potently inhibited kinases.

-

Self-Validation: The screening service will include internal controls for each assay plate, and a known kinase inhibitor (e.g., staurosporine) is often run as a control to ensure assay performance.

3.3.2. Secondary Validation: Western Blot Analysis of Pathway Phosphorylation

This experiment validates the inhibition of a specific kinase pathway within a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Select a cancer cell line known to have an active PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3). [11] * Seed the cells in multi-well plates and allow them to adhere.

-

Treat the cells with increasing concentrations of this compound for a defined period (e.g., 2-4 hours). Include a vehicle control and a known PI3K inhibitor (e.g., gedatolisib) as a positive control.

-

-

Protein Extraction and Quantification:

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against key phosphorylated proteins in the pathway (e.g., p-Akt Ser473, p-S6K Thr389) and their total protein counterparts (e.g., total Akt, total S6K). Use a loading control (e.g., β-actin or GAPDH) to ensure equal loading.

-

Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence imager.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Observe if the compound causes a dose-dependent decrease in the phosphorylation of downstream effectors of the target kinase.

-

Experimental Workflow Diagram

Caption: Experimental Workflow for Kinase Inhibition

Predicted Mechanism of Action 3: Anticancer Activity via Tubulin Polymerization Inhibition

Scientific Rationale

Some morpholine-containing compounds have demonstrated anticancer activity by interfering with microtubule dynamics. [13]Microtubules, polymers of α- and β-tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. A series of 1,3,5-triazine analogues containing a morpholine moiety were identified as inhibitors of tubulin polymerization, causing cell cycle arrest in the G2/M phase. [13]Given that the morpholine group can interact with the colchicine binding site on tubulin, it is conceivable that this compound could exert cytotoxic effects through a similar mechanism.

Experimental Validation Workflow

This workflow assesses the compound's antiproliferative activity and then directly investigates its effect on tubulin polymerization.

4.2.1. Primary Validation: Antiproliferative Assay

This experiment determines the compound's ability to inhibit the growth of cancer cells.

Protocol:

-

Cell Culture: Seed a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates. [13][14]2. Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

-

Data Analysis: Plot cell viability against compound concentration and calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

4.2.2. Secondary Validation: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.

Protocol:

-

Assay Setup: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). The assay typically measures the increase in light scattering or fluorescence as tubulin polymerizes.

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., GTP-containing buffer), and either the test compound, a known inhibitor (e.g., nocodazole, colchicine), a known promoter (e.g., paclitaxel), or a vehicle control.

-

Measurement: Incubate the reaction mixture at 37°C in a microplate reader and monitor the change in absorbance or fluorescence over time.

-

Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls. Inhibition is indicated by a decrease in the rate and extent of polymerization.

Data Presentation

Table 1: Comparative Activity of Structurally Related Compounds

| Compound Class | Target/Activity | Potency (IC50/GI50) | Reference |

| 4-Aminopyridine | Kv Channels | µM range | [3] |

| 4-Morpholine-quinazoline derivative | PI3Kα | 4.2 nM | [11] |

| 1,3,5-Triazine-morpholine analogue | Antiproliferative (HeLa) | 12.3 µM | [13] |

| 2-Morpholino-4-anilinoquinoline | Antiproliferative (HepG2) | 8.50 µM | [14] |

This table provides a reference for the expected potency range of this compound against different target classes.

Conclusion

The chemical structure of this compound suggests a high probability of biological activity. Based on a comprehensive analysis of its constituent aminopyridine and morpholine scaffolds, this guide has proposed three primary, testable hypotheses for its mechanism of action: 1) blockade of voltage-gated potassium channels, 2) inhibition of protein kinases within pathways like PI3K/Akt/mTOR, and 3) anticancer activity through the disruption of tubulin polymerization. The detailed, self-validating experimental workflows provided herein offer a robust framework for researchers to systematically investigate these predictions. Elucidating the precise mechanism of action will be crucial for understanding the therapeutic potential of this and related molecules in fields such as neuroscience and oncology.

References

- Vertex AI Search, An updated review on morpholine derivatives with their pharmacological actions, Accessed: 2026-01-19

- RSC Publishing, Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing, Accessed: 2026-01-19

- Taylor & Francis Online, Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis, Accessed: 2026-01-19

- National Institutes of Health (NIH), Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - NIH, Accessed: 2026-01-19

- Wikipedia, 4-Aminopyridine - Wikipedia, Accessed: 2026-01-19

- PubMed Central (PMC), Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC - PubMed Central, Accessed: 2026-01-19

- PubMed, A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed, Accessed: 2026-01-19

- ACS Publications, Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Public

- PubMed, Design and synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors - PubMed, Accessed: 2026-01-19

- MDPI, Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI, Accessed: 2026-01-19

- ResearchGate, Synthesis of Aza Analogues of the Anticancer Agent Batracylin.

- National Institutes of Health (NIH), Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH, Accessed: 2026-01-19

- PubMed, Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed, Accessed: 2026-01-19

- PubMed, Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed, Accessed: 2026-01-19

- Fluorochem, this compound - Fluorochem, Accessed: 2026-01-19

- De Gruyter, 4-aminopyridine – the new old drug for the treatment of neurodegener

- MDPI, Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold - MDPI, Accessed: 2026-01-19

- ResearchGate, Design, Synthesis and Biological Evaluation of Novel 5H-Chromenopyridines as Potential Anti-Cancer Agents - ResearchG

- PubMed, Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed, Accessed: 2026-01-19

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 5. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Docking of (5-Aminopyridin-2-yl)(morpholino)methanone with Protein Kinases: A Technical Guide

This guide provides an in-depth technical exploration of the in silico molecular docking of (5-Aminopyridin-2-yl)(morpholino)methanone, a novel small molecule, with various protein kinases. It is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery. This document will navigate the theoretical underpinnings and practical methodologies, offering a robust framework for conducting similar computational experiments.

Introduction: The Convergence of a Novel Ligand and a Critical Target Class

Protein kinases represent a large and functionally diverse family of enzymes that play fundamental roles in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery. The ATP-binding site of protein kinases, while conserved in its core structure, possesses subtle but critical differences across the kinome that can be exploited for the development of selective inhibitors.

This compound is a synthetic compound featuring a pyridine core, a known scaffold in many kinase inhibitors, coupled with a morpholine moiety which can enhance solubility and metabolic stability. While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural motifs suggest a potential for interaction with the ATP-binding pocket of protein kinases. In silico molecular docking provides a powerful, resource-efficient preliminary method to explore this potential, predict binding modes, and estimate binding affinities, thereby guiding further experimental validation.[1]

This guide will delineate a comprehensive workflow for the in silico evaluation of this compound against a panel of therapeutically relevant protein kinases.

Methodology: A Step-by-Step Protocol for In Silico Docking

The in silico docking process is a multi-stage procedure that requires careful preparation of both the ligand and the protein receptor to ensure the accuracy and reliability of the results.

Part 1: Ligand Preparation

The initial step involves the generation of a high-quality, three-dimensional structure of the ligand, this compound.

Experimental Protocol: Ligand Preparation

-

Structure Acquisition: The 2D structure of this compound is obtained. Its Canonical SMILES representation is NC1=CC=C(C(=O)N2CCOCC2)N=C1.[2]

-

2D to 3D Conversion: A computational chemistry software, such as ChemDraw or Avogadro, is used to convert the 2D representation into a 3D structure.[3]

-

Energy Minimization: The 3D structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the geometry of the molecule to its lowest energy conformation.[4]

-

Charge Assignment: Appropriate partial charges are assigned to each atom of the ligand. This is a critical step as electrostatic interactions are a major component of protein-ligand binding. Tools like Antechamber can be employed for this purpose.[2]

-

File Format Conversion: The prepared ligand structure is saved in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).[5]

Part 2: Protein Receptor Preparation

The selection and preparation of the target protein kinase structures are paramount for a meaningful docking study.

Experimental Protocol: Protein Preparation

-

Target Selection and PDB Structure Retrieval: A panel of protein kinases implicated in various diseases is selected. For this guide, we will consider Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Abl kinase. Their 3D structures are downloaded from the Protein Data Bank (PDB).

-

Initial Structure Cleaning: The raw PDB files often contain non-essential molecules such as water, co-solvents, and co-crystallized ligands. These are typically removed to prepare the protein for docking.

-

Addition of Hydrogen Atoms: Crystal structures usually do not include hydrogen atoms. These must be added to the protein structure, as they are crucial for forming hydrogen bonds.

-

Charge and Atom Type Assignment: Similar to the ligand, appropriate charges and atom types are assigned to the protein residues.[5]

-

Defining the Binding Site (Grid Box Generation): The ATP-binding site is identified, often guided by the location of a co-crystallized ligand in the PDB structure. A grid box is then defined around this active site, specifying the search space for the docking algorithm.

Part 3: Molecular Docking Simulation

With the prepared ligand and protein structures, the molecular docking simulation can be performed.

Experimental Protocol: Molecular Docking

-

Software Selection: A variety of molecular docking software is available, each with its own algorithms and scoring functions. AutoDock Vina is a widely used and effective open-source option.

-

Execution of Docking: The docking program systematically samples different conformations and orientations of the ligand within the defined grid box of the protein's active site.

-

Scoring and Ranking: Each generated pose is evaluated by a scoring function that estimates the binding free energy (ΔG). The poses are then ranked based on these scores, with more negative values indicating a higher predicted binding affinity.

Results and Analysis: Interpreting the Docking Outcomes

Binding Affinity and Pose Analysis

The primary quantitative output is the binding affinity, typically reported in kcal/mol. A lower binding energy suggests a more stable protein-ligand complex.

Table 1: Predicted Binding Affinities of this compound with Selected Protein Kinases

| Protein Kinase | PDB ID | Best Docking Score (kcal/mol) |

| EGFR | 1M17 | -7.8 |

| CDK2 | 1HCK | -8.5 |

| Abl Kinase | 2HYY | -7.2 |

(Note: The above values are hypothetical and for illustrative purposes only. Actual values would be generated from the docking simulation.)

Beyond the numerical score, visual inspection of the predicted binding poses is crucial. Molecular visualization software like PyMOL or Chimera is used to analyze the interactions between the ligand and the protein.

Interaction Analysis

The key to understanding the binding mode is to identify the specific molecular interactions that stabilize the complex. These include:

-

Hydrogen Bonds: These are strong, directional interactions and are often critical for high-affinity binding. The aminopyridine and morpholino oxygen of the ligand are potential hydrogen bond donors and acceptors.

-

Hydrophobic Interactions: The pyridine ring can engage in hydrophobic interactions with nonpolar residues in the ATP-binding pocket.

-

Pi-Stacking: The aromatic pyridine ring can form pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.

A 2D interaction diagram provides a clear summary of these interactions.

Validation of In Silico Docking Results

The reliability of molecular docking predictions should be assessed through validation procedures.

-

Re-docking of a Co-crystallized Ligand: A common validation method is to extract the co-crystallized ligand from the PDB structure, and then re-dock it into the same protein. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.

-

Comparison with Known Inhibitors: Docking known inhibitors of the target kinases and comparing their binding scores and interaction patterns with those of the novel compound can provide a valuable benchmark.

-

Molecular Dynamics (MD) Simulations: For the most promising docked complexes, MD simulations can be performed to assess the stability of the predicted binding pose over time.

Visualizations

Workflow Diagram

Caption: Generalized workflow for in silico molecular docking.

Conceptual Interaction Diagram

Caption: Conceptual protein-ligand interactions.

Conclusion and Future Directions